molecular formula C11H22N2O3S2 B14665518 S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate CAS No. 40283-58-7

S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate

Cat. No.: B14665518
CAS No.: 40283-58-7
M. Wt: 294.4 g/mol
InChI Key: HGWIZOCGEBLKOS-UHFFFAOYSA-N
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Description

S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate: is a chemical compound with the molecular formula C10H20N2O2S2 It is known for its unique structure, which includes a thiosulfate group bonded to a cyclohexylpropylamidino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylpropylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. The general reaction scheme can be represented as follows:

  • Cyclohexylpropylamine + Carbon disulfide → Intermediate
  • Intermediate + Hydrogen peroxide → this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfate derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amidino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfate derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amidino derivatives.

Scientific Research Applications

Chemistry: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving thiosulfate groups.

Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in studying biochemical pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biochemical pathways makes it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of advanced materials.

Mechanism of Action

The mechanism by which S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can undergo redox reactions, modulating the activity of target molecules. The amidino group can form hydrogen bonds and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    Sodium thiosulfate: Commonly used in medical and industrial applications.

    Cyclohexylamine derivatives: Used in organic synthesis and pharmaceuticals.

Uniqueness: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate is unique due to its combined thiosulfate and amidino functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

40283-58-7

Molecular Formula

C11H22N2O3S2

Molecular Weight

294.4 g/mol

IUPAC Name

3-[(1-amino-2-sulfosulfanylethylidene)amino]propylcyclohexane

InChI

InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H2,12,13)(H,14,15,16)

InChI Key

HGWIZOCGEBLKOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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